

Serabelisib p110 α selectivity versus other isoforms

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Compound Focus: Serabelisib

CAS No.: 1268454-23-4

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Serabelisib Selectivity Data

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for **Serabelisib** against Class I PI3K isoforms, which quantify its potency and selectivity [1].

PI3K Isoform	IC ₅₀ (nM)
p110 α	15
p110 β	4500
p110 γ	1900
p110 δ	13,900

This data demonstrates that **Serabelisib** is a highly selective p110 α inhibitor, with **~300-fold selectivity over p110 β** , and even greater selectivity over p110 γ and p110 δ [1].

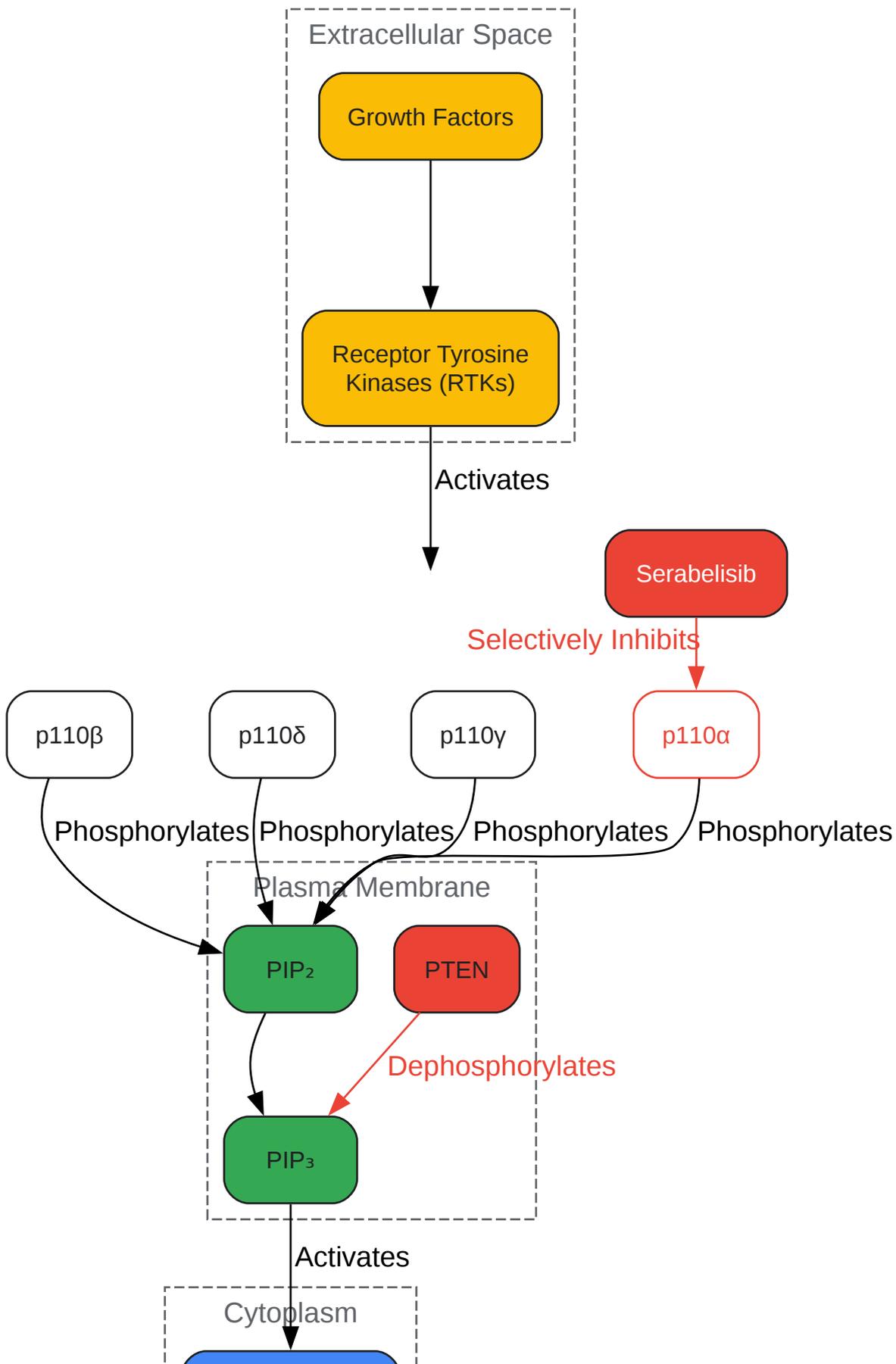
Validating Experimental Evidence

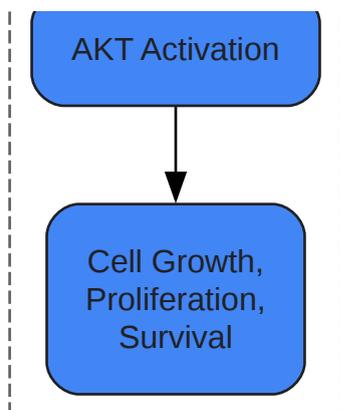
The selectivity profile is established through specific, validated experimental methods.

- **Biochemical Assays:** IC₅₀ values are determined using **in vitro kinase assays** that measure the ability of the inhibitor to block the lipid kinase activity of isolated, recombinant PI3K proteins. This method directly tests the compound's interaction with the enzyme's active site [2] [1].
- **Cellular Assays:** Selectivity is confirmed in cells using engineered **isogenic human mammary epithelial cells (HMECs)**. These cells stably express constitutively active, membrane-targeted versions of a single p110 isoform (p110 α , p110 β , or p110 δ). By measuring the inhibition of downstream AKT phosphorylation in each cell line, researchers can confirm that **Serabelisib** selectively inhibits p110 α -driven signaling in a live-cell context [2].

PI3K Signaling and Inhibitor Targeting

The following diagram illustrates the PI3K signaling pathway and the specific point where isoform-selective inhibitors like **Serabelisib** act.





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Interpretation of the Selectivity Profile

- **Therapeutic Rationale:** The primary therapeutic goal of p110 α inhibition is to target cancers driven by **oncogenic mutations in the PIK3CA gene** (encoding p110 α) or hyperactivation of the PI3K pathway [1].
- **Minimizing Toxicity:** High selectivity helps spare other isoforms to reduce mechanism-based toxicities. For instance, inhibiting p110 δ can lead to immunosuppression, while p110 β inhibition may be intended for PTEN-deficient cancers [1]. **Serabelisib**'s minimal off-target activity against these isoforms is a favorable feature.
- **Clinical Relevance:** This selectivity profile underpins the clinical investigation of **Serabelisib** for treating solid tumors harboring PIK3CA mutations [1].

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References

1. Structural Determinants of Isoform Selectivity in PI3K Inhibitors [pmc.ncbi.nlm.nih.gov]
2. Functional characterization of an isoform-selective inhibitor ... [pmc.ncbi.nlm.nih.gov]

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selectivity-versus-other-isoforms]

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